

Application Notes and Protocols for In Vivo Imaging with RH 795

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Compound of Interest

Compound Name: RH 795

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Introduction to RH 795 for In Vivo Voltage Imaging

RH 795 is a lipophilic, styryl voltage-sensitive dye (VSD) that enables the optical recording of neuronal activity with high temporal resolution. As a "fast-response" dye, its fluorescence intensity changes rapidly in response to variations in the transmembrane potential of neurons. This characteristic makes it a valuable tool for monitoring dynamic neuronal processes, such as action potentials and subthreshold membrane potential fluctuations, in living animals.

One of the key advantages of **RH 795** for in vivo imaging is its relatively low phototoxicity and slower bleaching rate compared to other VSDs, making it suitable for long-term experiments.^[1] Furthermore, it does not induce vasoconstriction in cortical arteries, a side effect observed with some other styryl dyes. This document provides detailed application notes and protocols for the use of **RH 795** in in vivo imaging studies, with a focus on two-photon microscopy.

Properties of RH 795

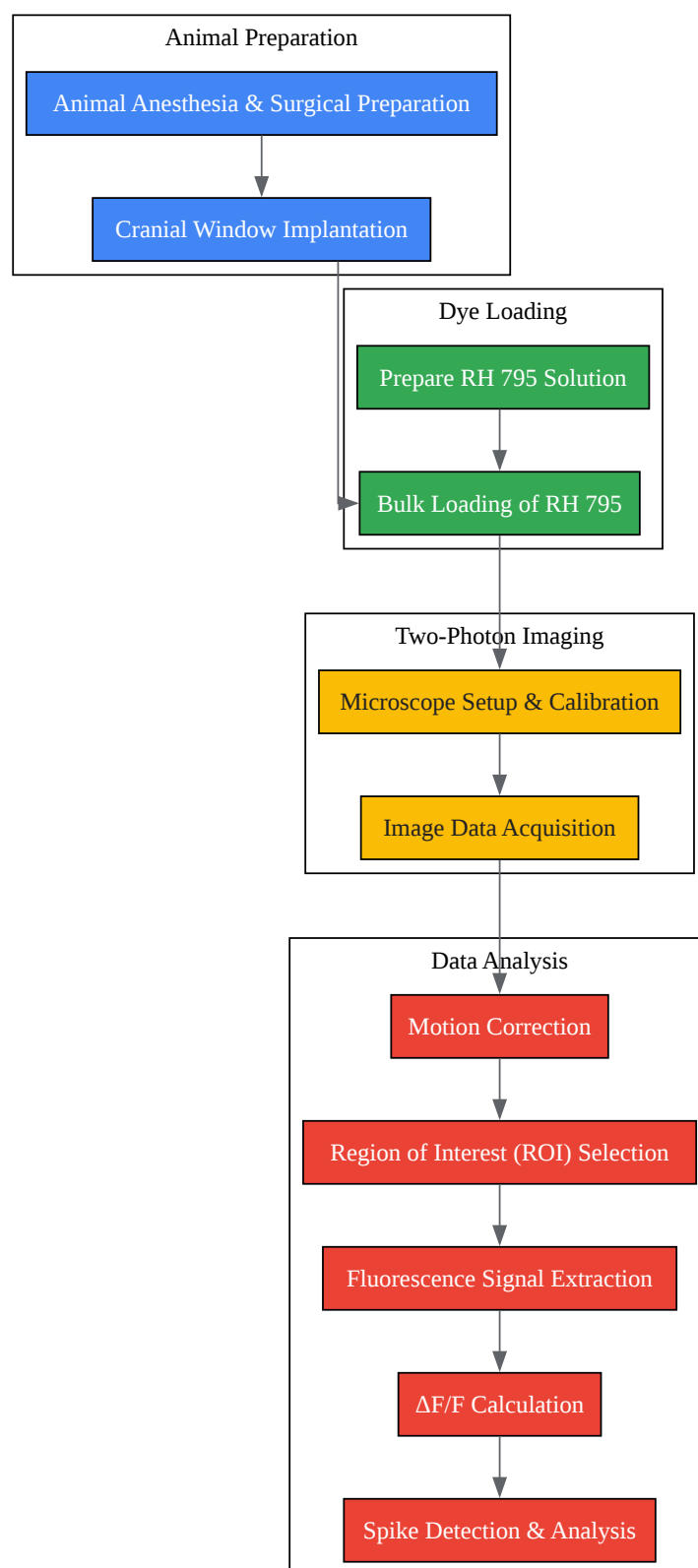
A summary of the key properties of **RH 795** is provided in the table below.

Property	Value	Reference
Chemical Formula	$C_{26}H_{39}Br_2N_3O_2$	Biotium
Molecular Weight	585.42 g/mol	Biotium
Solubility	Water	Biotium
One-Photon Excitation (in Methanol)	~530 nm	Biotium
One-Photon Emission (in Methanol)	~712 nm	Biotium
Two-Photon Excitation	~950 nm	[2]
Two-Photon Emission (in Octanol)	~640 nm	[2]

Note: Spectral properties can be blue-shifted in cell membranes.

Experimental Workflow for In Vivo Imaging with RH 795

The following diagram illustrates the general workflow for in vivo voltage imaging using **RH 795**.



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Figure 1. Experimental workflow for in vivo imaging with RH 795.

Detailed Experimental Protocols

Animal Preparation and Surgical Procedure

This protocol is adapted for adult mice and should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

- Anesthetic (e.g., isoflurane)
- Stereotaxic frame
- Surgical tools (scalpel, scissors, forceps)
- Dental drill
- 3 mm coverglass
- Cyanoacrylate glue and dental acrylic
- Artificial cerebrospinal fluid (ACSF)

Procedure:

- Anesthetize the mouse using isoflurane (1-2% in oxygen).
- Secure the animal in a stereotaxic frame.
- Shave the scalp and clean the area with an antiseptic solution.
- Make a midline incision to expose the skull.
- Using a dental drill, create a circular craniotomy (approximately 3 mm in diameter) over the brain region of interest (e.g., somatosensory or visual cortex).
- Carefully remove the bone flap, leaving the dura mater intact.
- Place a 3 mm coverglass over the exposed dura and secure it with cyanoacrylate glue.

- Build a head-post and a well around the coverglass using dental acrylic for head fixation during imaging.
- Allow the animal to recover for at least one week before proceeding with dye loading and imaging.

RH 795 Dye Loading (Bulk Loading)

This protocol describes a method for loading **RH 795** into the cortex.^{[3][4]}

Materials:

- **RH 795** dye
- Dimethyl sulfoxide (DMSO)
- Pluronic F-127
- ACSF
- Micropipette puller
- Glass micropipettes
- Picospritzer

Procedure:

- Prepare the dye solution:
 - Prepare a 20% (w/v) solution of Pluronic F-127 in high-quality DMSO.
 - Dissolve **RH 795** in the Pluronic/DMSO solution to a stock concentration of 10 mM.
 - On the day of the experiment, dilute the stock solution to a final concentration of 0.5-1 mM in ACSF. The optimal concentration should be determined empirically for each experimental setup.
- Dye Injection:

- Anesthetize the animal and fix its head under the two-photon microscope.
- Pull glass micropipettes to a fine tip.
- Load the **RH 795** solution into a micropipette.
- Under visual guidance using the microscope, carefully insert the micropipette through the dura mater into the cortex to a depth of approximately 200-300 μm .
- Use a picospritzer to pressure-inject a small volume of the dye solution (e.g., at 10 psi for 1 minute).[4]
- To stain a larger area, multiple injections can be made at locations approximately 200-300 μm apart.[4]
- Incubation:
 - Allow the dye to diffuse and be taken up by the neurons for at least 1 hour before starting the imaging session.[4]

Two-Photon Imaging

Imaging System:

- A two-photon microscope equipped with a Ti:Sapphire laser is required.

Imaging Parameters:

- Excitation Wavelength: Tune the laser to ~950 nm for optimal two-photon excitation of **RH 795**.[2]
- Laser Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio (SNR) to minimize phototoxicity and photobleaching. A typical starting point is < 50 mW at the objective, but this will need to be optimized.[5]
- Objective: A high numerical aperture (NA) water-immersion objective (e.g., 20x or 40x) is recommended for in vivo imaging.

- **Scanning:** Use a resonant or galvanometric scanner for image acquisition. For capturing fast neuronal dynamics, high frame rates are essential. Frame rates of 30 Hz or higher are commonly used for calcium imaging and should be a good starting point for voltage imaging. [6] For very fast events, line scans can be acquired at 500 Hz or higher.[4]
- **Emission Filter:** Use a bandpass filter appropriate for the emission spectrum of **RH 795** (e.g., 600-680 nm).

Data Analysis

The analysis of voltage imaging data involves several steps to extract meaningful neuronal signals. The open-source software pipeline VolPy is specifically designed for this purpose.[1][7]

Data Analysis Workflow:

- **Motion Correction:** Correct for motion artifacts arising from animal movement using algorithms like NoRMCorre, which is implemented in VolPy.[8]
- **Region of Interest (ROI) Selection:** Manually or semi-automatically identify individual neurons as ROIs.
- **Fluorescence Signal Extraction:** Extract the raw fluorescence intensity traces ($F(t)$) for each ROI over time.
- **$\Delta F/F$ Calculation:** Normalize the fluorescence signal to calculate the fractional change in fluorescence ($\Delta F/F$). A common method is: $\Delta F/F = (F - F_0) / F_0$ where F is the fluorescence at a given time point and F_0 is the baseline fluorescence. F_0 can be calculated as the mean or median fluorescence over a defined window of inactivity or using a moving window average for longer recordings.[9]
- **Spike Detection:** Identify action potentials based on a threshold crossing of the $\Delta F/F$ signal or the signal-to-noise ratio.[8]

Quantitative Data Summary:

Parameter	Expected Range/Value	Notes
In Vivo Loading Concentration	0.5 - 1 mM	To be optimized for specific brain region and imaging depth.
Two-Photon Excitation	~950 nm	[2]
Imaging Depth	Up to 300 μ m	[5]
Fractional Fluorescence Change ($\Delta F/F$) for Spikes	5-10%	This is an estimate based on other voltage indicators; needs to be empirically determined for RH 795.[5][7]
Signal-to-Noise Ratio (SNR) for Spike Detection	> 3-4	A threshold for reliable spike detection.[1][10]

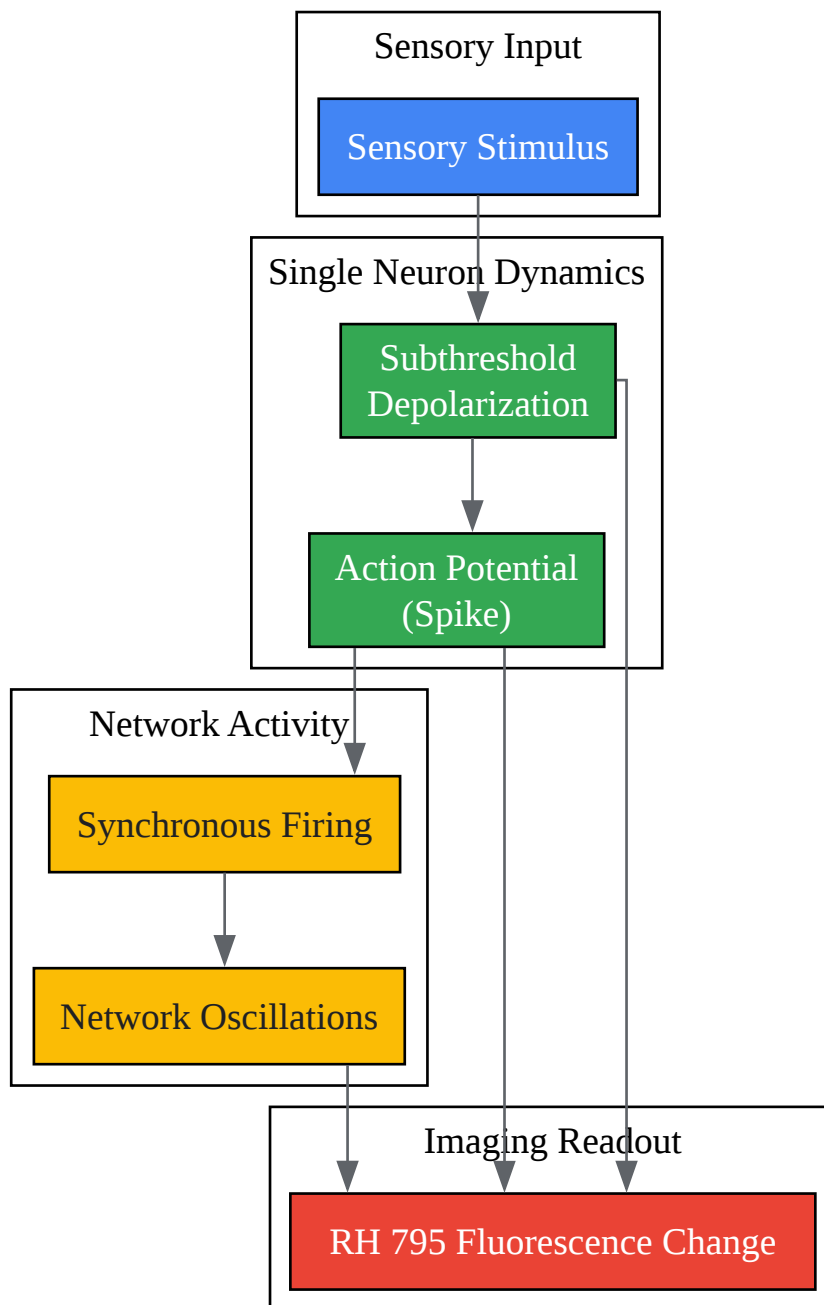
Investigating Neuronal Signaling Pathways and Activity Patterns

RH 795 imaging allows for the investigation of various neuronal activity patterns that are fundamental to understanding neural circuit function.

Neuronal Signaling and Activity Patterns:

- **Spontaneous and Evoked Activity:** **RH 795** can be used to record both spontaneous neuronal firing and activity evoked by sensory stimuli.
- **Subthreshold Dynamics:** The high temporal resolution of voltage imaging can reveal subthreshold membrane potential fluctuations that are not detectable with calcium imaging.
- **Neuronal Synchrony and Network Dynamics:** By simultaneously recording from multiple neurons, **RH 795** imaging can be used to study the coordinated activity and temporal relationships between neurons in a network.
- **Action Potential Propagation:** High-speed imaging can potentially track the propagation of action potentials along dendrites and axons.

The diagram below illustrates how **RH 795** imaging can be used to probe different aspects of neuronal signaling.



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Figure 2. Neuronal signaling events detectable with **RH 795**.

Conclusion

RH 795 is a powerful tool for in vivo voltage imaging, offering the ability to monitor neuronal activity with high temporal resolution and for extended periods. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement **RH 795** imaging in their studies of neural circuit function. Successful application will depend on careful surgical preparation, optimization of dye loading and imaging parameters, and rigorous data analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted bulk-loading of fluorescent indicators for two-photon brain imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular imaging of voltage and calcium signals reveals neural processing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexible simultaneous mesoscale two-photon imaging of neural activity at high speeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel rhodopsin-based voltage indicator for simultaneous two-photon optical recording with GCaMP in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. High-speed low-light in vivo two-photon voltage imaging of large neuronal populations - PMC [pmc.ncbi.nlm.nih.gov]
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